N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

Vue d'ensemble

Description

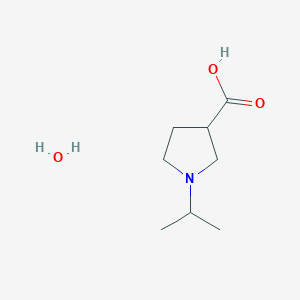

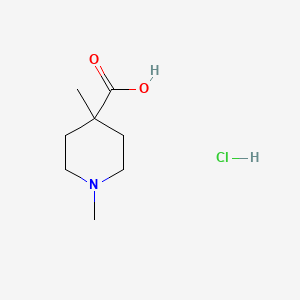

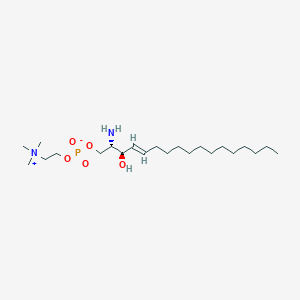

“N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride” is an aralkylamino compound that is indole substituted at position 3 by an aminomethyl group .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N - ((1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides have been designed and synthesized .Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride” is represented by the empirical formula C11H15ClN2. The InChI code for this compound is 1S/C11H14N2.ClH/c1-8-9-5-3-4-6-10 (9)13-11 (8)7-12-2;/h3-6,12-13H,7H2,1-2H3;1H .Physical And Chemical Properties Analysis

“N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride” is a solid at room temperature . Its molecular weight is 210.70 .Applications De Recherche Scientifique

Biologically Active Compounds

Indole derivatives, such as N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride, have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown effectiveness in treating cancer cells and microbes .

Synthesis of Indole Derivatives

This compound plays a significant role in the synthesis of indole derivatives . These derivatives are prevalent moieties present in selected alkaloids .

Antiproliferative Activities

The compound has been evaluated for its in vitro antiproliferative activities against various cancer cell lines . Some of the synthesized compounds demonstrated effective activities towards these tumour cell lines .

Aldosterone Synthase Inhibition

In human clinical studies, compounds similar to N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride have been used to inhibit aldosterone synthase (CYP11B2), a promising novel mechanism to lower arterial blood pressure .

Rapid Synthesis of Trisubstituted Indoles

The compound has been used in a one-pot, three-component protocol for the rapid synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .

Antioxidant Properties

N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride and its derivatives have been synthesized and evaluated for their antioxidant activity . The evaluation was done using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) method .

Mécanisme D'action

Mode of Action

A related compound has been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride may have similar effects, but further studies are required to confirm this.

Biochemical Pathways

The related compound mentioned earlier was found to affect the cell cycle and tubulin polymerization , suggesting that N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride may have similar effects on these pathways.

Result of Action

The related compound was found to induce cell apoptosis and inhibit tubulin polymerization , suggesting that N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride may have similar effects.

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2;/h3-6,12-13H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTOOGZUTRWLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)CNC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)

![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3088605.png)

![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B3088611.png)